![molecular formula C2H4O3<br>HOCH2COOH<br>C2H4O3 B6592874 Glycolic acid CAS No. 26124-68-5](/img/structure/B6592874.png)
Glycolic acid
Overview
Description
Glycolic acid is a type of alpha-hydroxy acid (AHA) that is commonly used in the cosmetic industry for its exfoliating properties. It is derived from sugar cane and is a water-soluble, colorless, and odorless crystalline solid. Glycolic acid has a molecular weight of 76.05 g/mol and a pKa of 3.83, which makes it a strong acid.
Scientific Research Applications
Cosmetic and Dermatologic Use
Glycolic acid, an alpha hydroxy acid (AHA), is widely employed in cosmetics and dermatology. Here’s why:
Chemistry and Mechanism of Action: Glycolic acid, the simplest AHA, consists of a carboxylic group and a hydroxyl group on the adjacent carbon. It occurs naturally in grapes, sugar cane juice, sugar beets, and Virginia creeper leaves. AHAs, including glycolic acid, enhance skin hydration, reduce wrinkles, and promote exfoliation by loosening the bonds between dead skin cells .
Clinical Indications: Clinical trials have demonstrated its efficacy in various areas:
Biomedicine and Surgery
Glycolic acid extends beyond cosmetics:
- Dermatological Treatments : Dermatologists use glycolic acid in chemical peels to rejuvenate skin and address various skin conditions .
- Adhesion Barriers : In surgeries, glycolic acid is included in adhesion barriers to prevent tissue adhesions after procedures .
Polymer Chemistry and Synthesis
Glycolic acid finds applications in polymer science:
- Monomer for Biocompatible Copolymers : Glycolic acid serves as a monomer in the synthesis of polyglycolic acid and other biocompatible copolymers .
Iron-Oxidizing Bacteria Inhibition
Glycolic acid has an interesting role in environmental applications:
- Inhibiting Iron-Oxidizing Bacteria : It suppresses the growth of iron-oxidizing bacteria, eliminating the need for additional chelating agents and bactericides .
Industrial Packaging and Fine Chemistry
Glycolic acid contributes to industrial processes:
- Two-Carbon α-Hydroxy Acid : Its versatility makes it valuable in packaging, fine chemistry, cosmetics, and pharmaceuticals .
Sustainable Production
Efforts are underway to produce glycolic acid sustainably:
Mechanism of Action
Target of Action
Glycolic acid, a member of the alpha-hydroxy acid (AHA) family, primarily targets the stratum corneum , the outermost layer of the skin . It also targets Glucose-6-phosphate 1-dehydrogenase , an enzyme in humans .
Mode of Action
Glycolic acid works by loosening the binding between dead skin cells , allowing them to slough off . This exfoliative action reveals skin that is more youthful, smooth, and fresh . In low concentrations (2–5%), glycolic acid facilitates progressive weakening of cohesion of the intercellular material of the stratum corneum, resulting in uniform exfoliation of its outermost layers .
Biochemical Pathways
The biochemical pathways affected by glycolic acid are primarily related to skin cell turnover and collagen production . Glycolic acid accelerates skin cell turnover, promoting collagen production, an important component of thick, healthy skin . This action results in diminished lines and wrinkles, and fades or eliminates the appearance of dark spots and hyperpigmentation .
Pharmacokinetics
It’s known that poly(lactic-co-glycolic acid) nanoparticles (plga-nps) can modulate drug release, pharmacokinetics, and the biodistribution profiles of drugs .
Result of Action
The primary result of glycolic acid’s action is the exfoliation of the skin , which helps to clear away dead skin cells, reducing dullness and giving the skin a more radiant appearance . It also stimulates collagen production, which is essential for maintaining the skin’s firmness and elasticity . As a humectant, glycolic acid draws and retains moisture within the skin to maintain hydration which effectively strengthens the skin barrier and skin health .
Action Environment
The action of glycolic acid can be influenced by environmental factors. For instance, it is highly soluble in various solvents, including water, methanol, ethanol, acetone, and ethyl acetate . Moreover, the polymer of glycolic acid can degrade quickly in the natural environment, making it a more environmentally friendly option compared to traditional plastics .
properties
IUPAC Name |
2-hydroxyacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O3/c3-1-2(4)5/h3H,1H2,(H,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMRFAOFKBGASW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
Record name | HYDROXYACETIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1537 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26124-68-5, Array | |
Record name | Glycolic acid polymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26124-68-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Hydroxyacetic acid | |
Source | ChemIDplus | |
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Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0025363 | |
Record name | Glycolic acid | |
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Molecular Weight |
76.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless, odorless crystals; [HSDB] Hygroscopic; Commonly available commercially as 70% solution; [ICSC], Solid, COLOURLESS HYGROSCOPIC CRYSTALS. | |
Record name | Glycolic acid | |
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Record name | Glycolic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000115 | |
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Record name | HYDROXYACETIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Boiling Point |
100 °C, BP: decomposes | |
Record name | HYDROXYACETIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5227 | |
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Solubility |
Soluble in ethanol, ethyl ether, Soluble in methanol, acetone, acetic acid, Solubility in water: very good | |
Record name | HYDROXYACETIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5227 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | HYDROXYACETIC ACID | |
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Density |
1.49 at 25 °C/4 °C, Relative density (water = 1): 1.49 | |
Record name | HYDROXYACETIC ACID | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5227 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | HYDROXYACETIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Vapor Density |
Relative vapor density (air = 1): 2.6 | |
Record name | HYDROXYACETIC ACID | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1537 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Vapor Pressure |
0.02 [mmHg], 2.0X10-2 mm Hg at 25 °C (extrapolated) | |
Record name | Glycolic acid | |
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Mechanism of Action |
Ethylene glycol toxicity results from its metabolism to glycolic acid and other toxic metabolites. The accumulation of glycolate and the elimination kinetics of ethylene glycol and its metabolites are not well understood, so studies with male Sprague-Dawley rats and mixed breed dogs have been carried out. Ethylene glycol was administered by gavage to rats and dogs which were placed in metabolic cages for urine and blood sample collection at timed intervals. The peak plasma level of ethylene glycol occurred at 2 hr after dosing and that of glycolate between 4-6 hr. The rate of ethylene glycol elimination was somewhat faster in rats with a half-life of 1.7 hr compared to 3.4 hr in dogs. The maximum plasma level of glycolate was greater in rats although the pattern of accumulation was similar to that in dogs. Glycolate disappeared from the plasma at the same time as ethylene glycol, suggesting a slower rate of elimination of the metabolite than that of ethylene glycol. Renal excretion of ethylene glycol was an important route for its elimination accounting for 20-30% of the dose. Renal excretion of glycolate represented about 5% of the dose. Ethylene glycol induced an immediate, but short lived diuresis compared to that in control rats. Minimal clinical effects (mild acidosis with no sedation) were noted at these doses of ethylene glycol (1-2 g/kg) in both rats and dogs. The results indicate that the toxicokinetics of ethylene glycol and glycolate were similar in both species., The effect of 0.35 to 0.8 mmol/kg glycolic acid and 1.0 to 4.4 mmol/kg sodium glycolate on cyclopropane-epinephrine induced cardiac arrhythmias was examined using dogs. Doses of 0.35 to 0.5 mmol/kg glycolic acid increased the duration of arrhythmias in the 13 dogs tested, whereas doses >0.5 mmol/kg decreased or totally eliminated the arrhythmias in each of 11 dogs. Depression was observed for many of the dogs at higher doses. Sodium glycolate was much less effective in decreasing the arrhythmias, with 3 mmol/kg being required and its action being transient. | |
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Product Name |
Glycolic Acid | |
Color/Form |
Colorless, translucent solid, Solid glycolic acid forms colorless, monoclinic, prismatic crystals., Orthorhombic needles from water; leaves from diethyl ether | |
CAS RN |
79-14-1, 26124-68-5 | |
Record name | Glycolic acid | |
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Record name | Hydroxyacetic acid | |
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Record name | Acetic acid, 2-hydroxy-, homopolymer | |
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Record name | Glycolic acid | |
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Record name | glycolic acid | |
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Record name | Glycolic acid | |
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Record name | GLYCOLIC ACID | |
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Record name | HYDROXYACETIC ACID | |
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Record name | Glycolic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000115 | |
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Melting Point |
78-80 °C (alpha-modification); 63 °C (beta-modification, metastable), MP: 79.5 °C, 75 - 80 °C, 80 °C | |
Record name | Glycolic acid | |
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Record name | Glycolic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000115 | |
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Synthesis routes and methods I
Procedure details
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the chemical structure of glycolic acid?
A1: Glycolic acid, also known as hydroxyacetic acid, is the smallest α-hydroxy acid (AHA). Its structure consists of a carboxylic acid group (-COOH) attached to a hydroxy group (-OH) on the adjacent carbon atom.
Q2: What is the molecular formula and weight of glycolic acid?
A2: The molecular formula of glycolic acid is C2H4O3, and its molecular weight is 76.05 g/mol.
Q3: How is glycolic acid typically characterized?
A3: Glycolic acid can be characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy. [] These techniques provide information about the structure, bonding, and functional groups present in the molecule.
Q4: How does the pH of a glycolic acid solution affect its stability?
A4: Studies have shown that the degradation rate of glycolic acid-based materials, such as surgical sutures, is influenced by pH. [] They tend to degrade faster in alkaline conditions, with complete degradation observed at a pH of 10. [] This information is crucial when considering the storage and application of glycolic acid-containing products.
Q5: How does glycolic acid interact with biological tissues?
A5: Glycolic acid, when applied topically, interacts with the stratum corneum, the outermost layer of the skin. [] It causes thinning of the stratum corneum, enhancement of the granular layer, and epidermal thickening. [] This keratolytic action forms the basis for its use in chemical peels for treating photoaged skin. []
Q6: Does glycolic acid exhibit any catalytic properties?
A6: While glycolic acid itself is not a catalyst, its presence can influence reactions. For example, glycolic acid is a known product of glyoxal conversion. [] Studies investigating the catalytic synthesis of glycolic acid and its methyl ester from glyoxal have shown that the reaction proceeds over solid acid and basic catalysts based on mixed oxides of aluminum, tin, titanium, zirconium, and magnesium. []
Q7: What factors influence the yield of glycolic acid in these catalytic reactions?
A7: Research indicates that the type of catalyst significantly impacts the yield of glycolic acid. Basic catalysts tend to minimize unwanted oligomerization, leading to higher yields of glycolic acid (60-69%) compared to acidic catalysts (28-40%). []
Q8: What is the role of glycolic acid oxidase in plants?
A8: Glycolic acid oxidase is an enzyme found in plant tissues, particularly in green parts exposed to light. [] It plays a role in photorespiration, a process that occurs alongside photosynthesis. [, , ]
Q9: How does glycolic acid impact the activity of tyrosinase?
A9: Research shows that glycolic acid exhibits inhibitory effects on tyrosinase, an enzyme involved in melanin synthesis. [] Increasing concentrations of glycolic acid (up to 2%) led to a higher inhibitory rate on tyrosinase activity. []
Q10: How is glycolic acid used in treating melasma?
A10: Glycolic acid is employed in chemical peels to treat melasma, a skin condition characterized by hyperpigmentation. [, , ] It works by exfoliating the skin, reducing the appearance of dark patches. Studies have compared the efficacy of glycolic acid peels with other treatment modalities, such as triple-combination peels and tranexamic acid injections, in managing melasma. [, ]
Q11: How is glycolic acid utilized in drug delivery systems?
A11: Glycolic acid is a key component of poly(lactic-co-glycolic acid) (PLGA), a biodegradable and biocompatible polymer widely used in drug delivery applications. [, , , ] PLGA-based microspheres and nanoparticles have been investigated for the sustained release of various drugs, including interferon alpha (IFN-α), progesterone, and entecavir. [, , ]
Q12: How does the composition of PLGA affect drug release?
A12: The ratio of lactic acid to glycolic acid in PLGA significantly influences the drug release profile. [] A higher glycolic acid content typically leads to faster drug release due to its faster degradation rate. []
Q13: What analytical techniques are used to measure glycolic acid?
A13: Gas chromatography-mass spectrometry (GC-MS) is a common method for the simultaneous analysis of ethylene glycol and its metabolite, glycolic acid, in biological samples. [, ] This technique involves derivatizing the compounds before analysis to enhance their volatility and detectability. [] Another method is hydrophilic interaction liquid chromatography (HILIC), which offers improved selectivity compared to reversed-phase liquid chromatography for determining glycolic acid, particularly in the context of studying photorespiration in marine microalgae. []
Q14: What are the potential toxicological concerns associated with ethylene glycol and its metabolite, glycolic acid?
A14: Ethylene glycol ingestion is a serious medical concern. [, ] When metabolized, it forms glycolic acid, which contributes to metabolic acidosis, a potentially life-threatening condition. [, ] Therefore, timely diagnosis and treatment of ethylene glycol poisoning are crucial.
Q15: Are there any environmental concerns regarding glycolic acid?
A15: While glycolic acid is generally considered biodegradable, its widespread use and potential release into the environment necessitate careful consideration. [] Further research is needed to assess its long-term ecological impact and develop sustainable practices for its production, use, and disposal.
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